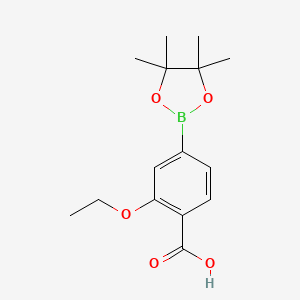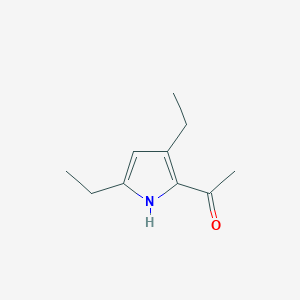
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Diéthyl-1H-pyrrol-2-yl)éthanone est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d'un atome d'azote. Ce composé particulier se distingue par la présence de deux groupes éthyles aux positions 3 et 5 du cycle pyrrole et d'un groupe éthanone à la position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3,5-diéthyl-1H-pyrrol-2-yl)éthanone peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction du 3,5-diéthylpyrrole avec l'anhydride acétique en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction se déroule généralement sous reflux, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de 1-(3,5-diéthyl-1H-pyrrol-2-yl)éthanone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
1-(3,5-Diéthyl-1H-pyrrol-2-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés correspondants de l'acide pyrrole-2-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en un groupe alcool.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs électrophile comme les halogènes ou les groupes nitro peuvent être introduits en milieu acide.
Principaux produits formés
Oxydation : Dérivés de l'acide pyrrole-2-carboxylique.
Réduction : Dérivés du pyrrole-2-éthanol.
Substitution : Divers dérivés du pyrrole substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
1-(3,5-Diéthyl-1H-pyrrol-2-yl)éthanone a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé potentiel pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de 1-(3,5-diéthyl-1H-pyrrol-2-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec des sites nucléophiles sur des biomolécules. Cette interaction peut conduire à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires, contribuant à ses effets biologiques.
Applications De Recherche Scientifique
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3,5-Diméthyl-1H-pyrrol-2-yl)éthanone : Structure similaire mais avec des groupes méthyles au lieu de groupes éthyles.
1-(3,5-Diéthyl-1H-pyrrol-2-yl)propanone : Structure similaire mais avec un groupe propanone au lieu d'un groupe éthanone.
1-(3,5-Diéthyl-1H-pyrrol-2-yl)butanone : Structure similaire mais avec un groupe butanone au lieu d'un groupe éthanone.
Unicité
1-(3,5-Diéthyl-1H-pyrrol-2-yl)éthanone est unique en raison de son motif de substitution et de ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. La présence de groupes éthyles aux positions 3 et 5 améliore sa lipophilie et peut influencer sa réactivité et son interaction avec des cibles biologiques.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(3,5-diethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8-6-9(5-2)11-10(8)7(3)12/h6,11H,4-5H2,1-3H3 |
Clé InChI |
CVLZYEMRSYARAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N1)C(=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



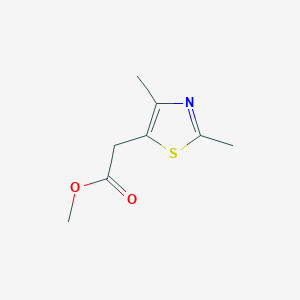


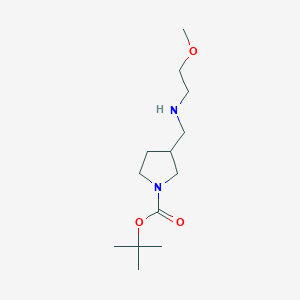
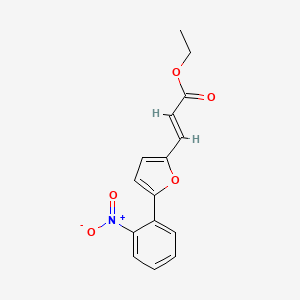
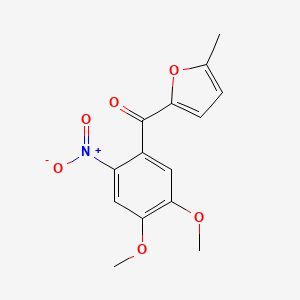
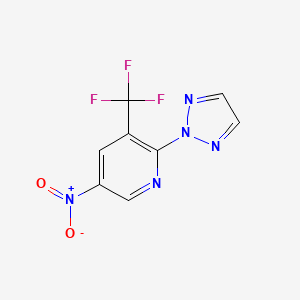

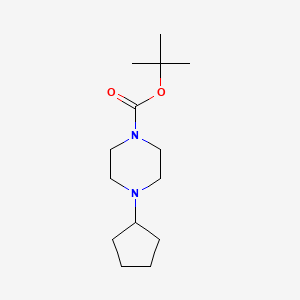

![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)

